molecular formula C20H21N3O4S B2359281 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919854-33-4

2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No.: B2359281
CAS No.: 919854-33-4
M. Wt: 399.47
InChI Key: MEFHHFOAZAWOPA-UHFFFAOYSA-N
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Description

“2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” is a chemical compound used in scientific research. It has a unique structure that allows for diverse applications, from drug discovery to material science. This compound is related to a series of phthalimide derivatives that have been synthesized and evaluated for their potential inhibitory activity towards acetylcholinesterase enzyme .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of phthalimide-based compounds were synthesized and their anti-acetylcholinesterase effect was assessed using Ellman’s test . The compound with a 4-Fluorophenyl moiety was the most potent derivative in this series .

Scientific Research Applications

Antimicrobial Properties

2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione and related compounds have shown promise in antimicrobial studies. Ghabbour and Qabeel (2016) synthesized a similar compound and found it exhibited moderate antimicrobial activity, particularly against S. aureus and C. albicans (Ghabbour & Qabeel, 2016). Additionally, compounds with similar structures have been found to have antibacterial properties, as reported by Merugu, Ramesh, and Sreenivasulu (2010) (Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor Activity

Arylpiperazine derivatives, which include the chemical structure , have demonstrated antitumor activity. Zhou et al. (2017) synthesized and crystallized such compounds, observing their potential in this field (Zhou et al., 2017).

Anti-Inflammatory and Analgesic Effects

Some derivatives of isoindoline-1,3-dione have shown potential in anti-inflammatory and analgesic applications. Abu-Hashem and Gouda (2011) synthesized various derivatives and found several to exhibit higher activities than the reference drug in analgesic and anti-inflammatory evaluations (Abu-Hashem & Gouda, 2011).

Antihyperglycemic Evaluation

Isoindoline-1,3-dione nucleus derivatives have been evaluated for antihyperglycemic activity. Eissa (2013) synthesized new derivatives and identified some as active antihyperglycemic agents (Eissa, 2013).

Environmental Impact and Green Chemistry

In a step towards environmentally sustainable chemistry, Journal et al. (2019) described an efficient synthesis of isoindoline-1,3-dione derivatives using a greener catalytic system, highlighting the importance of reducing the use of harmful reagents (Journal et al., 2019).

Structural and Molecular Studies

Several studies have focused on the structural and molecular characteristics of these compounds. Duru et al. (2018) characterized the molecular structure of a related compound using X-ray diffraction, providing insights into its crystal structure (Duru et al., 2018).

Future Directions

The synthesized phthalimide-based analogs could function as potential acetylcholinesterase inhibitors . Further studies are necessary for the development of potent analogs . These compounds could be potential leads for the discovery of novel anti-Alzheimer agents in the future .

Biochemical Analysis

Biochemical Properties

The compound 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to function as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease .

Cellular Effects

Given its potential as an acetylcholinesterase inhibitor , it could influence cell function by altering neurotransmitter levels. This could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a potential acetylcholinesterase inhibitor , it may exert its effects at the molecular level by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, a neurotransmitter. This could lead to an increase in acetylcholine levels, which could influence various physiological processes.

Metabolic Pathways

Given its potential interaction with acetylcholinesterase , it may be involved in pathways related to neurotransmitter metabolism.

Properties

IUPAC Name

2-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19-17-8-4-5-9-18(17)20(25)23(19)14-15-28(26,27)22-12-10-21(11-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFHHFOAZAWOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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